Welcome to the BenchChem Online Store!
molecular formula C13H14N2O B3054867 2-Phenyl-1,2,4,5,6,7-hexahydro-indazol-3-one CAS No. 62221-94-7

2-Phenyl-1,2,4,5,6,7-hexahydro-indazol-3-one

Cat. No. B3054867
M. Wt: 214.26 g/mol
InChI Key: AEFGPGXDVZJXEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04124373

Procedure details

32.9 Parts of a mixture containing 60% 2-carboethoxyclohexanone and 40% of 2-carbomethoxycyclohexanone purchased from Aldrich Chemical Company, Milwaukee, Wisconsin 53233, and 21.6 parts of phenylhydrazine purchased from Eastman Organic Chemicals Company, Rochester, N. Y. 14650, were admixed in 200 parts of toluene containing 2.0 parts of acetic acid. The mixture was refluxed for two hours with water removal. The resulting yellow suspension was cooled to 0°. The solid was collected, washed with hexane and dried. The yield was 37.1 parts of white solid with m.p. 178°-181°.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[C:1]([CH:5]1[CH2:10][CH2:9][CH2:8][CH2:7][C:6]1=O)([O:3]C)=O.[C:12]1([NH:18][NH2:19])[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1.C1(C)C=CC=CC=1.C(O)(=O)C>O>[C:12]1([N:18]2[C:1](=[O:3])[C:5]3[CH2:10][CH2:9][CH2:8][CH2:7][C:6]=3[NH:19]2)[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(OC)C1C(CCCC1)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)NN
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)C
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)O
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
32.9 Parts of a mixture containing 60% 2-carboethoxyclohexanone
TEMPERATURE
Type
TEMPERATURE
Details
The resulting yellow suspension was cooled to 0°
CUSTOM
Type
CUSTOM
Details
The solid was collected
WASH
Type
WASH
Details
washed with hexane
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
Smiles
C1(=CC=CC=C1)N1NC=2CCCCC2C1=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.